N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine
Description
Properties
IUPAC Name |
1-[4-(3-fluorophenoxy)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-16-10-11-5-7-13(8-6-11)17-14-4-2-3-12(15)9-14/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZIFKDDIMDDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine typically involves the reaction of 3-fluorophenol with benzylamine derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents, providing mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of inorganic bases, such as potassium t-butoxide, can be replaced with safer alternatives to minimize potential hazards . Crystallization methods are often employed for product separation, offering a simpler and more cost-effective approach compared to extraction and column isolation techniques.
Chemical Reactions Analysis
Reaction with Alcohols
In exploring the reactivity of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine with various alcohols, it was observed that:
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Reactions : When benzylamine was reacted with 4-methoxybenzaldehyde in isopropanol, the desired tertiary amine was not formed; instead, a transfer hydrogenated product was observed.
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Conditions : The reactions were carried out under similar conditions as the synthesis but varied the solvent to assess the impact on product formation.
This highlights the importance of solvent choice in influencing reaction pathways and product distribution .
Time-Dependent Product Distribution Study
A time-dependent study was conducted to monitor the conversion of reactants to products over time:
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Setup : Benzylamine and 4-methoxybenzaldehyde were reacted under previously mentioned conditions.
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Monitoring : The progress was monitored using NMR spectroscopy, allowing for real-time observation of product formation and intermediate species.
Deuterium Labelling Experiments
Deuterium labelling experiments were performed to trace reaction pathways and confirm product structures:
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Procedure : Similar to previous reactions but utilized deuterated methanol (CD3OD) as a solvent.
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Outcome : The final products were confirmed via NMR, revealing insights into the incorporation of deuterium into the molecular structure.
Data Table of Chemical Reactions
The following table summarizes key experimental data from various reactions involving this compound:
| Reaction Type | Conditions | Observations |
|---|---|---|
| Synthesis of N-methylated tertiary amine | Amine (0.20 mmol), Aldehyde (0.20 mmol), Cat. 1 (0.2 mol %), Cs2CO3 (20 mol%), Dry MeOH, 100 °C, 16 h | Purified by column chromatography in EtOAc/hexane |
| Reaction with Other Alcohols | Benzylamine (0.1 mmol), 4-methoxybenzaldehyde (0.1 mmol), Catalyst (0.2 mol %), Base (20 mol %), MeOH (0.6 mL), 100 °C, 16 h | Desired tertiary amine not formed; transfer hydrogenated product observed in isopropanol |
| Time Dependent Product Distribution Study | Benzylamine (0.2 mmol), 4-methoxybenzaldehyde (0.2 mmol), Cat. 1 (0.2 mol %), Cs2CO3 (20 mol %), Dry MeOH, 100 °C | Conversion (%) vs time plotted; intermediates confirmed by NMR |
| Deuterium Labelling Experiments | Benzylamine (0.20 mmol), 4-methoxybenzaldehyde (0.20 mmol), Cat. 1 (0.2 mol %), Cs2CO3 (20 mol %), CD3OD, 100 °C | Product confirmed by NMR, yielding D3-d3 |
Scientific Research Applications
N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine has been investigated for its role as a potential inhibitor of various biological pathways. Its structure allows it to interact with specific proteins and enzymes, making it a candidate for drug development.
- Protein Kinase Inhibition : This compound has been shown to modulate protein kinase activity, which is crucial for regulating cellular functions such as proliferation and apoptosis. The ability to inhibit specific kinases can lead to therapeutic applications in cancer treatment .
- Antimicrobial Properties : Research indicates that derivatives of compounds with similar structures exhibit antimicrobial activity against pathogens like Pseudomonas aeruginosa. These compounds interfere with the Type III secretion system (T3SS), which is vital for the pathogenicity of this bacterium .
Synthesis and Structure-Activity Relationships
The synthesis of this compound involves several steps that allow for structural modifications to enhance its biological activity. Structure-activity relationship (SAR) studies are essential for understanding how changes in chemical structure affect the compound's efficacy.
- Synthetic Pathways : The synthesis typically starts from readily available phenolic compounds, followed by reactions that introduce the fluorophenoxy group and the benzyl amine moiety. Modifications can include varying substituents on the aromatic rings to optimize activity against specific targets .
- SAR Insights : Studies have shown that the presence of the fluorine atom enhances lipophilicity and bioavailability, which are critical for improving the pharmacokinetic properties of the compound. Variations in the alkyl groups attached to the nitrogen atom also influence potency and selectivity against target proteins .
Therapeutic Potential
The therapeutic applications of this compound span several medical areas:
- Cancer Treatment : Due to its ability to inhibit key signaling pathways involved in tumor growth, this compound shows promise as a lead candidate in developing new anticancer therapies. Its specificity towards certain kinases may reduce side effects compared to traditional chemotherapeutics .
- Antitubercular Agents : Similar compounds have demonstrated significant efficacy against Mycobacterium tuberculosis, suggesting that this compound could be explored further for its potential as an antitubercular agent. The modification of its structure could lead to enhanced activity against resistant strains of tuberculosis .
Case Studies and Experimental Findings
Several studies have documented the biological evaluation of compounds related to this compound:
- In vitro Studies : A series of derivatives were tested against various cancer cell lines, showing varying degrees of cytotoxicity. For instance, derivatives with specific substitutions exhibited IC50 values in the low micromolar range, indicating potent activity .
- Safety Profiles : Preliminary toxicity assessments have indicated acceptable safety margins in non-cancerous cell lines, which is crucial for advancing these compounds into clinical trials. The absence of significant cytotoxic effects on normal cells suggests a favorable therapeutic index .
Data Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine involves its interaction with molecular targets and pathways within biological systems. The fluorophenoxy group can influence the compound’s binding affinity and specificity towards certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The 3-fluorophenoxy group in the target compound provides moderate electron withdrawal compared to the stronger electron-withdrawing 4-bromophenoxy group in its brominated analogue. This difference may affect reactivity in subsequent derivatization reactions .
- Heterocyclic Substitution: The imidazole-substituted analogue (CAS 179873-45-1) exhibits higher polarity due to the heterocyclic ring, enhancing solubility in polar solvents compared to the fluorophenoxy derivative .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- Lipophilicity: The bromophenoxy analogue has a higher LogP (3.5) than the fluorophenoxy compound (~2.8), suggesting greater membrane permeability for the former .
- Solubility : The imidazole-containing derivative shows superior solubility in DMSO due to hydrogen-bonding interactions, making it more suitable for in vitro assays .
Commercial Availability
- (CAS 392691-62-2) .
- Cost Factors : Brominated derivatives (e.g., CAS 55775-99-0) are discontinued, likely due to challenges in handling brominated intermediates .
Biological Activity
N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by its unique structural components, which include a fluorinated phenoxy group and a benzylamine moiety. The molecular formula is C18H22FNO. The synthesis typically involves the reaction of 3-fluorophenol with benzyl chloride in the presence of a base, followed by methylation using methylamine.
Biological Activity
1. Mechanism of Action
The compound's mechanism of action is largely attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. It has been shown to exhibit activity against monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters like serotonin and dopamine. The inhibition of MAO can lead to increased levels of these neurotransmitters, potentially enhancing mood and cognitive functions.
2. Pharmacological Studies
Research indicates that this compound may possess antidepressant-like effects. In animal models, the compound has demonstrated significant reductions in depressive behaviors, suggesting its potential as a therapeutic agent for mood disorders.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on MAO Inhibition : A recent study reported that the compound exhibited potent inhibition of MAO-B with an IC50 value in the low nanomolar range, indicating strong potential for treating neurodegenerative diseases by increasing dopamine levels in the brain .
- Neuroprotective Effects : Another study highlighted its neuroprotective properties in models of neuroinflammation, suggesting that it could be beneficial in conditions such as Alzheimer's disease.
- Antidepressant Activity : Behavioral tests in rodents revealed that administration of this compound led to significant improvements in depressive-like symptoms, comparable to those observed with established antidepressants .
Data Table: Summary of Biological Activities
| Activity | IC50 Value (nM) | Effect |
|---|---|---|
| MAO-B Inhibition | 50.7 | Increases dopamine levels |
| Neuroprotective Activity | N/A | Reduces neuroinflammation |
| Antidepressant-like Effects | N/A | Improves depressive symptoms |
Q & A
Q. What are the recommended synthetic routes for N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine, and what methodological considerations are critical for reproducibility?
Answer: A robust synthesis involves reacting 4-(3-fluorophenoxy)benzyl chloride with methylamine under basic conditions. Key steps include:
- Step 1: Preparation of the benzyl chloride intermediate via nucleophilic aromatic substitution of 4-hydroxybenzyl chloride with 3-fluorophenol.
- Step 2: Alkylation of methylamine using the benzyl chloride intermediate in dichloromethane (DCM) with potassium carbonate as a base .
- Hazard Mitigation: Use PPE and ensure adequate ventilation due to the toxicity of methylamine and halogenated solvents. Perform a hazard analysis per Prudent Practices in the Laboratory guidelines .
Q. Table 1: Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 3-Fluorophenol, K₂CO₃ | DMF | 80°C | 12 h | 75% |
| 2 | Methylamine, K₂CO₃ | DCM | RT | 6 h | 68% |
Q. How is this compound characterized structurally, and what analytical techniques are essential?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of the fluorophenoxy group (δ 6.8–7.2 ppm for aromatic protons) and N-methyl resonance (δ 2.3 ppm, singlet) .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺ calculated for C₁₄H₁₃FNO: 246.1034) .
- X-ray Crystallography: For unambiguous structural confirmation, use SHELXL for refinement (R factor < 0.05) .
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Features |
|---|---|
| ¹H NMR (CDCl₃) | δ 2.3 (s, 3H, N-CH₃), δ 4.3 (s, 2H, Ar-CH₂-N) |
| HRMS (ESI+) | m/z 246.1034 ([M+H]⁺) |
Q. What safety protocols are necessary when handling this compound?
Answer:
- Hazard Analysis: Evaluate risks associated with intermediates (e.g., benzyl chlorides) and final product. Use Ames testing to assess mutagenicity, as seen in structurally similar anomeric amides .
- Storage: Store at –20°C under inert atmosphere to prevent decomposition. Avoid light exposure .
- PPE: Wear nitrile gloves, lab coat, and chemical goggles. Use fume hoods for all steps involving volatile reagents .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved, and what optimization strategies are recommended?
Answer: Discrepancies in yields (e.g., 68% vs. literature-reported 80%) may arise from:
- Purity of Reagents: Ensure methylamine is anhydrous; trace water reduces alkylation efficiency .
- Temperature Control: Use precise thermoregulation (e.g., reflux under nitrogen for Step 1).
- Workup Optimization: Replace traditional aqueous extraction with column chromatography to minimize product loss .
Q. Table 3: Troubleshooting Yield Issues
| Issue | Solution |
|---|---|
| Low alkylation | Use Schlenk techniques to exclude moisture |
| Side products | Add molecular sieves to absorb HCl byproduct |
Q. What computational methods complement experimental studies of this compound’s bioactivity?
Answer:
- Docking Studies: Use AutoDock Vina to model interactions with targets (e.g., enzymes or receptors). Validate with experimental IC₅₀ values from enzyme inhibition assays .
- DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. Compare with X-ray bond lengths/angles .
Q. How should researchers address instability of this compound in aqueous media?
Answer:
- Formulation Studies: Encapsulate in cyclodextrins or liposomes to enhance solubility and stability.
- Kinetic Analysis: Perform pH-dependent degradation studies (e.g., HPLC monitoring at λ = 254 nm) to identify optimal storage conditions .
Q. What methodologies validate the compound’s mechanism of action in biological systems?
Answer:
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity to target proteins.
- CRISPR-Cas9 Knockout Models: Confirm target specificity by observing phenotype rescue upon gene knockout .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
